molecular formula C9H8BrNO4 B1350319 Ethyl 2-bromo-3-nitrobenzoate CAS No. 31706-23-7

Ethyl 2-bromo-3-nitrobenzoate

Cat. No. B1350319
CAS RN: 31706-23-7
M. Wt: 274.07 g/mol
InChI Key: WTNZOABLVURCTP-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis and Characterization

Ethyl 2-bromo-3-nitrobenzoate is a versatile compound used in various chemical synthesis processes. One notable application includes its role in the preparation of Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate, where it undergoes a series of reactions including aza-alkylation and intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation. This process is significant for creating complex molecules with potential applications in material science and pharmacology (Sunyoung Choi & Sung‐Gon Kim, 2017).

Photonic and Electrochemical Studies

Ethyl 2-bromo-3-nitrobenzoate is also instrumental in photonic and electrochemical research. Studies have explored its role in generating nitro radical anions and their subsequent chemical reactions. For instance, its derivative, ethyl- m -nitrobenzoate, was used in a cyclic voltammetric study to understand the chemical reactions of generated nitro radical anions in mixed media. This research is crucial for understanding the electrochemical behaviors of nitroaromatic compounds and their potential applications in fields like energy storage and sensor technology (J. Carbajo et al., 2000).

Crystal Structure Analysis

Moreover, the crystal structure of ethyl 2-bromo-3-nitrobenzoate derivatives has been extensively studied to understand molecular interactions and stabilization mechanisms. These studies are pivotal for materials science, especially in designing compounds with specific structural and functional properties. For instance, the crystal structure of ethyl 4-butylamino-3-nitrobenzoate was analyzed, revealing intricate molecular interactions and stabilization through intramolecular and intermolecular hydrogen bonds, contributing to our understanding of molecular assembly and crystal engineering (S. N. Narendra Babu et al., 2009).

Future Directions

The future directions for Ethyl 2-bromo-3-nitrobenzoate are not explicitly mentioned in the search results. However, given its potential for various chemical reactions, it could be a subject of further research in organic chemistry45.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or refer to the most recent research for detailed information.


properties

IUPAC Name

ethyl 2-bromo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNZOABLVURCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395652
Record name Ethyl 2-bromo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3-nitrobenzoate

CAS RN

31706-23-7
Record name Ethyl 2-bromo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T SAKAMOTO, Y KONDO… - Chemical and …, 1986 - jstage.jst.go.jp
… 3—Ethoxy45-nitro-3,4-dihydrois0c0umarin (13}——A mixture of ethyl 2-bromo-3—nitrobenzoate (11)3' (2.75 g, 10mmol), TMSA (1.2 g, 12 mmol), Pd(PPh3)2Cl2 (200 mg), Cu] (100 mg), …
Number of citations: 25 www.jstage.jst.go.jp
N MeO - Indole Ring Synthesis: From Natural Products to Drug …, 2016 - books.google.com
… The lactol ether in entry 2 was prepared in similar fashion by Yamanaka and colleagues from ethyl 2 bromo‐3‐nitrobenzoate (Sonogashira coupling, then NaOEt/EtOH). Subsequent …
Number of citations: 0 books.google.com
PS Aria - 1991 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS The most advanced technology has been used to photograph and reproduce this manuscript from the microfilm master. …
Number of citations: 2 search.proquest.com
AJ Boulton, IJ Fletcher, AR Katritzky - Journal of the Chemical Society …, 1971 - pubs.rsc.org
3-Methyl-7-nitro-2,1-benzisoxazole is converted by trimethylphosphite into 4-acetylbenzofurazan. The preparation is described of several indazoles and benzotriazoles as possible …
Number of citations: 7 pubs.rsc.org
RM Claramunt, D Sanz, C López, E Pinilla… - Helvetica Chimica …, 2009 - Wiley Online Library
… Compound 2 was prepared by treating ethyl 2-bromo-3nitrobenzoate with hydrazine in EtOH soln. (Scheme 3) according to [20]. Yield 84%. …
Number of citations: 10 onlinelibrary.wiley.com

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